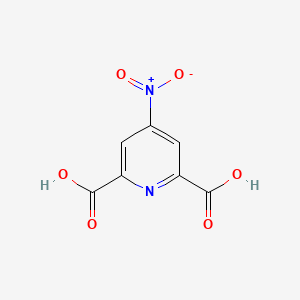

4-Nitropyridine-2,6-dicarboxylic acid

概要

説明

4-Nitropyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C7H4N2O6. It is a derivative of pyridine, featuring nitro and carboxylic acid functional groups at the 4 and 2,6 positions, respectively. This compound is notable for its applications in various fields, including pharmaceuticals, materials science, and catalysis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitropyridine-2,6-dicarboxylic acid typically involves nitration and oxidation reactions. One common method starts with pyridine N-oxide, which undergoes nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide. This intermediate is then treated with phosphorus trichloride (PCl3) to yield the final product .

Industrial Production Methods: In industrial settings, continuous flow synthesis is employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic nitration products, allowing for safe scale-up. The continuous extraction and optimized conditions result in high yield and selectivity .

化学反応の分析

Types of Reactions: 4-Nitropyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Reagents such as ammonia or amines are used for nucleophilic substitution reactions.

Major Products:

Reduction: 4-Aminopyridine-2,6-dicarboxylic acid.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis and Coordination Chemistry

Building Block for Organic Synthesis

4-Nitropyridine-2,6-dicarboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its carboxylic acid groups enable it to participate in various chemical reactions, making it a versatile reagent in organic synthesis. It is particularly useful in forming esters, amides, and other derivatives that are essential for drug development and material science.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes are significant in catalysis and materials science. For instance, lanthanide complexes constructed from pyridine-2,6-dicarboxylic acid have been shown to enhance luminescence properties, which can be applied in optoelectronic devices .

Biological Applications

Enzyme Inhibitors and Drug Development

In biological research, this compound is investigated as a potential enzyme inhibitor. Its structural features allow it to interact with specific enzymes, making it a candidate for drug development aimed at treating various diseases. The compound has been studied for its efficacy against proliferative diseases, highlighting its therapeutic potential .

Chemical Probes

The compound is also utilized as a chemical probe in biological research. Its derivatives are synthesized to study biological processes at the molecular level, aiding in the visualization of cellular mechanisms and interactions .

Material Science

Advanced Materials Production

In materials science, this compound is employed in the production of advanced materials. Its ability to form stable complexes with metals makes it valuable in developing new materials with tailored properties for applications such as sensors and catalysts.

Catalysis

The compound acts as a catalyst in various chemical reactions. Its functional groups facilitate reactions under mild conditions, which is advantageous for synthesizing sensitive compounds without degradation .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Coordination Chemistry | Ligand for transition metal complexes |

| Drug Development | Potential enzyme inhibitor; therapeutic applications |

| Material Science | Production of advanced materials; catalysis |

Case Studies

-

Synthesis of Bioactive Molecules

A novel one-pot synthesis method for 4-substituted pyridine-2,6-dicarboxylic acids has been developed, showcasing its application in creating bioactive compounds under mild conditions. This method enhances efficiency and reduces the need for harsh reagents . -

Lanthanide Complexes

Research demonstrated that pyridine-2,6-dicarboxylic acid ligands could sensitize the luminescence of lanthanide ions effectively. This application has implications for developing new luminescent materials used in displays and lighting technologies . -

Therapeutic Applications

Studies have indicated that derivatives of this compound exhibit potential as therapeutic agents against proliferative diseases. The exploration of these compounds could lead to significant advancements in cancer treatment strategies .

作用機序

The mechanism of action of 4-nitropyridine-2,6-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

類似化合物との比較

4-Nitropyridine: Lacks the carboxylic acid groups, making it less versatile in coordination chemistry.

2,6-Dicarboxypyridine: Lacks the nitro group, affecting its redox properties.

4-Aminopyridine-2,6-dicarboxylic acid: The amino group provides different reactivity compared to the nitro group.

Uniqueness: 4-Nitropyridine-2,6-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound in scientific research .

生物活性

4-Nitropyridine-2,6-dicarboxylic acid (4-NPDA), a derivative of dipicolinic acid, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by its two carboxyl groups and a nitro group on the pyridine ring, which contribute to its chemical reactivity and potential therapeutic applications. This article explores the biological activity of 4-NPDA, including its antimicrobial properties, interactions with metal ions, and implications in medicinal chemistry.

Chemical Structure

The chemical formula for 4-NPDA is with a molecular weight of 188.11 g/mol. The structure features a pyridine ring with two carboxylic acid groups at the 2 and 6 positions and a nitro group at the 4 position.

Antimicrobial Properties

Studies have shown that 4-NPDA exhibits varying degrees of antimicrobial activity. Its efficacy is often enhanced when it forms complexes with transition metals. For instance, metal complexes derived from dipicolinic acid demonstrate significantly higher antimicrobial activity compared to the free acid itself. The mechanism behind this enhancement can be explained by Tweedy’s chelation theory, which suggests that chelation increases the lipophilicity of the metal-ligand complex, facilitating its penetration through microbial cell membranes.

Table 1: Antimicrobial Activity of 4-NPDA and Its Metal Complexes

| Compound | Microbial Species | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | S. sonnei | 10 | 120 |

| Complex 1 (Co(II) complex) | B. subtilis | 28 | 12.5 |

| Complex 2 (Ni(II) complex) | P. aeruginosa | 21 | 61.5 |

| Complex 3 (Zn(II) complex) | A. flavus | 23 | 120 |

| Complex 4 (Cd(II) complex) | A. niger | 23 | 120 |

These results indicate that while the free acid has limited antimicrobial activity, its metal complexes exhibit significant inhibition zones against various pathogens, suggesting their potential as effective antimicrobial agents .

Coordination Chemistry

4-NPDA acts as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions such as Co(II), Ni(II), Zn(II), and Cd(II). These complexes are not only important for their biological activity but also for their applications in catalysis and material science.

The coordination involves two carboxylate oxygen atoms and the nitrogen atom from the pyridine ring, which stabilize the metal ion through chelation. This configuration enhances the electronic properties of the metal center, making these complexes suitable for various catalytic processes .

Study on Metal Complexes

A recent study investigated the synthesis and characterization of transition metal complexes derived from dipicolinic acid derivatives. The study highlighted that these complexes exhibited improved antibacterial and antifungal activities compared to their parent ligands. For example, the Co(II) complex showed a significant zone of inhibition against S. sonnei, outperforming both free ligands and other metal complexes .

Pharmacological Implications

The pharmacological implications of 4-NPDA derivatives extend beyond antimicrobial activity. Research indicates potential roles in DNA cleavage and nitric oxide scavenging, making them suitable candidates for further development in drug design . The ability of these compounds to interact with biological macromolecules suggests they may also play a role in modulating biochemical pathways.

特性

IUPAC Name |

4-nitropyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-6(11)4-1-3(9(14)15)2-5(8-4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTDAQKFBHYKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613581 | |

| Record name | 4-Nitropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63897-10-9 | |

| Record name | 4-Nitropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。